Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester is an organic compound with the molecular formula C8H16O2S It is a derivative of propanoic acid, where the hydrogen atoms are replaced by a 2,2-dimethyl group and a 2-(methylthio)ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-(methylthio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The 2-(methylthio)ethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, ethyl ester: Similar in structure but lacks the 2-(methylthio)ethyl group.
Propanoic acid, 2-methyl-, ethyl ester: Contains a 2-methyl group instead of the 2,2-dimethyl group.
Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester: The compound of interest.
Uniqueness
This compound is unique due to the presence of both the 2,2-dimethyl group and the 2-(methylthio)ethyl ester group
Properties
CAS No. |
503816-66-8 |
---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2-methylsulfanylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-8(2,3)7(9)10-5-6-11-4/h5-6H2,1-4H3 |
InChI Key |
RTFIULSJXOUJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCSC |
Origin of Product |
United States |
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